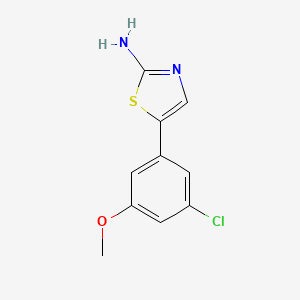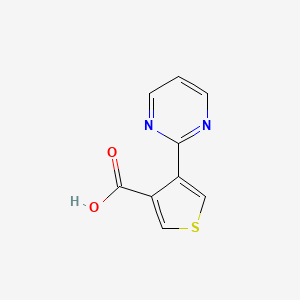![molecular formula C14H12BrNO4S B14011574 [(Benzylsulfonyl)(bromo)nitromethyl]benzene CAS No. 21272-91-3](/img/structure/B14011574.png)
[(Benzylsulfonyl)(bromo)nitromethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Benzylsulfonyl)(bromo)nitromethyl]benzene is an organic compound that features a benzene ring substituted with benzylsulfonyl, bromo, and nitromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Benzylsulfonyl)(bromo)nitromethyl]benzene typically involves a multi-step process. One common method starts with the reaction of 3-nitrobenzyl bromide with benzyl mercaptan in the presence of potassium carbonate in acetone. The reaction mixture is refluxed overnight, and the resulting product is filtered and purified . The intermediate product, 1-nitro-3-[(benzylthio)methyl]benzene, is then oxidized using hydrogen peroxide in glacial acetic acid to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
[(Benzylsulfonyl)(bromo)nitromethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromo group can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in glacial acetic acid is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
[(Benzylsulfonyl)(bromo)nitromethyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(Benzylsulfonyl)(bromo)nitromethyl]benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromo group can undergo substitution reactions. The benzylsulfonyl group can enhance the compound’s solubility and reactivity, facilitating its interaction with various biological and chemical targets.
Comparison with Similar Compounds
[(Benzylsulfonyl)(bromo)nitromethyl]benzene can be compared with other benzene derivatives such as:
Bromobenzene: A simpler compound with only a bromo substituent.
Nitrobenzene: Contains only a nitro group, lacking the sulfonyl and bromo groups.
Benzylsulfonylbenzene: Lacks the nitro and bromo groups, making it less reactive in certain contexts.
Properties
CAS No. |
21272-91-3 |
|---|---|
Molecular Formula |
C14H12BrNO4S |
Molecular Weight |
370.22 g/mol |
IUPAC Name |
(bromo-nitro-phenylmethyl)sulfonylmethylbenzene |
InChI |
InChI=1S/C14H12BrNO4S/c15-14(16(17)18,13-9-5-2-6-10-13)21(19,20)11-12-7-3-1-4-8-12/h1-10H,11H2 |
InChI Key |
QUFOSCRXTDASFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C(C2=CC=CC=C2)([N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


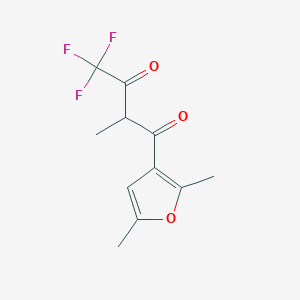
![3-[(4-Chlorophenyl)methylidene]-5-phenyl-furan-2-one](/img/structure/B14011492.png)
![2-Chloro-3-[3-(2-ethoxyethoxy)propylamino]naphthalene-1,4-dione](/img/structure/B14011499.png)
![N-[2,5-dibromo-3,6-dihydroxy-4-(propanoylamino)phenyl]propanamide](/img/structure/B14011503.png)
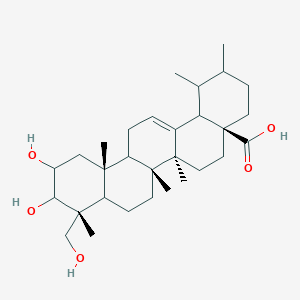
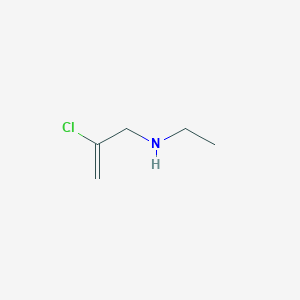
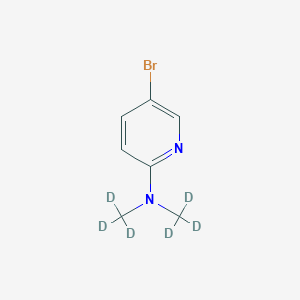

![n-Phenyl-1-azaspiro[2.5]octane-1-carboxamide](/img/structure/B14011534.png)
![4-Chloro-benzo[4,5]thieno[3,2-d]pyrimidin-2-ylamine](/img/structure/B14011541.png)

![3H-Spiro[furo[2,3-C]pyridine-2,4'-piperidine]](/img/structure/B14011562.png)
